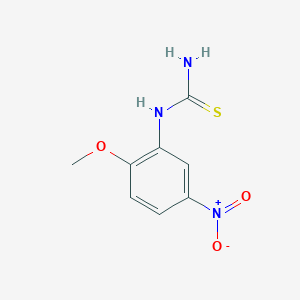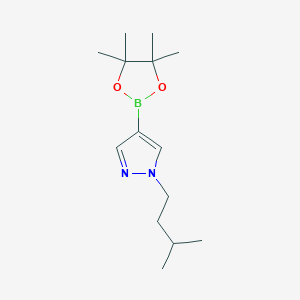
3-吡啶硫脲
描述
3-Pyridylthiourea is an organosulfur compound with the molecular formula C6H7N3S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a pyridyl group. This compound is known for its diverse applications in organic synthesis and pharmaceutical research due to its unique chemical properties.
科学研究应用
3-Pyridylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and is studied for its potential biological activities.
Medicine: Research explores its potential as an antithyroid agent and its inhibitory effects on certain enzymes.
Industry: It is used in the production of dyes, photographic chemicals, and as a vulcanization accelerator in rubber manufacturing.
作用机制
Target of Action
3-Pyridylthiourea is a chemical compound that has been studied for its ability to bind to certain targets. The primary targets of 3-Pyridylthiourea are anions . The binding selectivity of 3-Pyridylthiourea can be completely switched by protonation . When protonated, 3-pyridylthiourea binds strongly to chloride or bromide, but is deprotonated by acetate .
Mode of Action
The interaction of 3-Pyridylthiourea with its targets involves a process known as protonation . Protonation is the addition of a proton (H+) to an atom, molecule, or ion, making it a conjugate acid. In the case of 3-Pyridylthiourea, protonation changes the compound’s binding selectivity . This means that the compound’s interaction with its targets and the resulting changes are dependent on its protonation state .
Biochemical Pathways
The compound’s ability to switch its binding selectivity through protonation suggests that it may influence pathways involving the transport and balance of anions
Result of Action
The molecular and cellular effects of 3-Pyridylthiourea’s action are largely dependent on its binding to its targets. By binding to different anions depending on its protonation state, 3-Pyridylthiourea can potentially influence the balance of these anions within the cell . This could have various downstream effects, potentially influencing cellular processes that depend on these anions.
Action Environment
The action, efficacy, and stability of 3-Pyridylthiourea are likely to be influenced by various environmental factors. For instance, the pH of the environment could influence the protonation state of 3-Pyridylthiourea, thereby affecting its binding selectivity . Other factors, such as temperature and the presence of other molecules, could also potentially influence the action of 3-Pyridylthiourea.
生化分析
Biochemical Properties
3-Pyridylthiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, 3-Pyridylthiourea interacts with flavin-containing monooxygenase, an enzyme involved in the oxidation of sulfur-containing compounds . This interaction leads to the formation of S-oxide derivatives, which can further participate in various biochemical pathways.
Cellular Effects
The effects of 3-Pyridylthiourea on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Pyridylthiourea can act as a radioprotective agent, reducing chromosome aberrations in meristem cells of pea roots . This compound also affects the expression of genes involved in stress responses, thereby enhancing the cell’s ability to withstand adverse conditions.
Molecular Mechanism
At the molecular level, 3-Pyridylthiourea exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of 3-Pyridylthiourea to flavin-containing monooxygenase results in the oxidation of the sulfur moiety, producing S-oxide derivatives . These derivatives can then interact with other biomolecules, altering their function and activity. Additionally, 3-Pyridylthiourea can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Pyridylthiourea in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, 3-Pyridylthiourea can undergo degradation, leading to the formation of various metabolites. These metabolites may have different biochemical properties and can affect cellular processes differently. Studies have shown that the radioprotective effects of 3-Pyridylthiourea are dose-dependent and can vary with the degree of irradiation .
Dosage Effects in Animal Models
The effects of 3-Pyridylthiourea in animal models vary with different dosages. At low doses, it has been observed to provide protective effects against radiation-induced damage. At high doses, 3-Pyridylthiourea can exhibit toxic effects, leading to adverse outcomes. Animal studies have demonstrated that the compound’s efficacy and toxicity are dose-dependent, with a threshold beyond which toxic effects become prominent .
Metabolic Pathways
3-Pyridylthiourea is involved in several metabolic pathways, primarily through its interaction with enzymes such as flavin-containing monooxygenase. This enzyme catalyzes the oxidation of 3-Pyridylthiourea, leading to the formation of S-oxide derivatives These derivatives can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 3-Pyridylthiourea within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, 3-Pyridylthiourea can localize to various cellular compartments, influencing its activity and function. The distribution of 3-Pyridylthiourea within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 3-Pyridylthiourea is critical for its biochemical activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, 3-Pyridylthiourea may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes
准备方法
Synthetic Routes and Reaction Conditions: 3-Pyridylthiourea can be synthesized through the reaction of pyridine-3-amine with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds under mild conditions, with the formation of the thiourea derivative facilitated by the nucleophilic attack of the amine on the carbon disulfide.
Industrial Production Methods: On an industrial scale, the synthesis of 3-Pyridylthiourea involves similar reaction conditions but may be optimized for higher yields and purity. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions: 3-Pyridylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
相似化合物的比较
Thiourea: The parent compound, with a simpler structure lacking the pyridyl group.
2-Pyridylthiourea: A positional isomer with the pyridyl group at the 2-position.
4-Pyridylthiourea: Another isomer with the pyridyl group at the 4-position.
Uniqueness: 3-Pyridylthiourea is unique due to the position of the pyridyl group, which influences its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers.
属性
IUPAC Name |
pyridin-3-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-6(10)9-5-2-1-3-8-4-5/h1-4H,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOJQUGXHMGMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184246 | |
| Record name | 3-Pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30162-37-9 | |
| Record name | N-3-Pyridinylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30162-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030162379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30162-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5X3ZXQ52C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antimicrobial potential of 3-pyridylthiourea derivatives?
A1: Research suggests that 3-pyridylthiourea derivatives exhibit promising antimicrobial activity. A study investigating N-(4-trifluoromethylphenyl) thiourea derivatives found that the 3-pyridylthiourea derivative demonstrated notable efficacy against Enterococcus faecuim ATCC 25923 with a minimum inhibitory concentration (MIC) of 3.9 mg/mL. [] This activity was comparable to vancomycin, a clinically used antibiotic. Additionally, various N-(4-trifluoromethylphenyl) thiourea derivatives showed promising inhibition against Staphylococcus aureus ATCC 19436, highlighting their potential as antibacterial agents. [] Further research is necessary to elucidate the full spectrum of their antimicrobial activity and to explore their potential for clinical applications.
Q2: What is known about the structure of 3-pyridylthiourea derivatives and how is it confirmed?
A2: While the provided abstracts don't provide detailed structural information for all 3-pyridylthiourea derivatives, they highlight that researchers utilize various spectroscopic techniques to confirm the structures of these compounds. These techniques include Fourier-transform infrared spectroscopy (FT-IR), multinuclear nuclear magnetic resonance (NMR) spectroscopy encompassing ¹H, ¹³C, and ¹⁹F nuclei, and high-resolution mass spectrometry (HRMS). [] These methods provide complementary data on the functional groups, connectivity, and molecular weight of the synthesized compounds, ensuring accurate structural characterization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)

![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)







![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)
